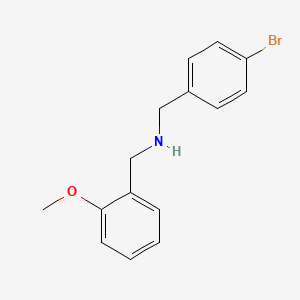
(4-bromobenzyl)(2-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromobenzyl)(2-methoxybenzyl)amine, also known as BBA, is an organic compound that has gained attention in scientific research due to its unique chemical properties. BBA is a bifunctional molecule that possesses both an amine and a bromide functional group. This makes it a versatile compound that can be used in a variety of scientific applications.
Wirkmechanismus
The mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-bromobenzyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-bromobenzyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-bromobenzyl)(2-methoxybenzyl)amine in lab experiments is its versatility. (4-bromobenzyl)(2-methoxybenzyl)amine can be used in a variety of scientific applications due to its unique chemical properties. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
However, there are also some limitations to using (4-bromobenzyl)(2-methoxybenzyl)amine in lab experiments. One of the main limitations is its toxicity. (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to be toxic to some cell lines at high concentrations. Additionally, the mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on (4-bromobenzyl)(2-methoxybenzyl)amine. One area of research could be focused on optimizing the synthesis and purification of (4-bromobenzyl)(2-methoxybenzyl)amine to improve its cost-effectiveness and purity. Another area of research could be focused on improving our understanding of the mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine. This could lead to the development of more effective drug candidates for the treatment of cancer and other diseases. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine could be used as a starting point for the development of new bifunctional molecules with even greater potential for scientific research and drug development.
Synthesemethoden
The synthesis of (4-bromobenzyl)(2-methoxybenzyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methoxybenzylamine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. This results in the formation of (4-bromobenzyl)(2-methoxybenzyl)amine. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-bromobenzyl)(2-methoxybenzyl)amine has been used in a variety of scientific research applications due to its unique chemical properties. One of the most promising applications of (4-bromobenzyl)(2-methoxybenzyl)amine is in the field of medicinal chemistry. (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOXXUSRSBZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)


![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)

![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)

